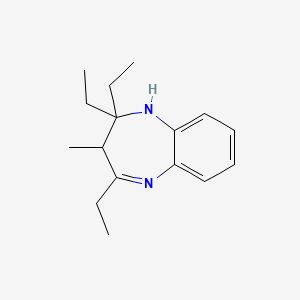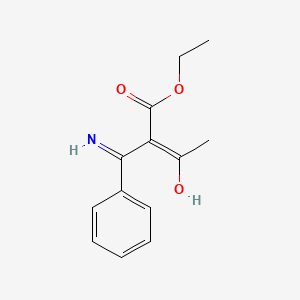
ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a benzenecarboximidoyl group and a hydroxybutenoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the butenoate moiety can be reduced to form a saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ethyl (E)-2-(benzenecarboximidoyl)-3-oxobut-2-enoate.
Reduction: Formation of ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybutanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavors due to its ester functionality.
Mecanismo De Acción
The mechanism of action of ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxy and ester groups play a crucial role in these interactions, allowing the compound to bind to specific sites on the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the benzenecarboximidoyl group.
Benzaldehyde: A precursor in the synthesis of the compound, with a simpler structure.
Ethyl (E)-2-(benzenecarboximidoyl)-3-oxobut-2-enoate: An oxidized form of the compound.
Uniqueness
Ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H15NO3/c1-3-17-13(16)11(9(2)15)12(14)10-7-5-4-6-8-10/h4-8,14-15H,3H2,1-2H3/b11-9+,14-12? |
Clave InChI |
KBERWDMRHARRLM-WINXDLSSSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(\C)/O)/C(=N)C1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C(=C(C)O)C(=N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


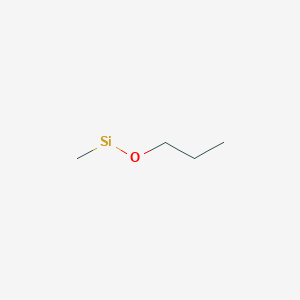
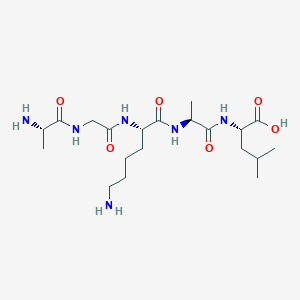
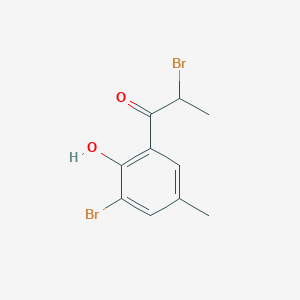

![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)
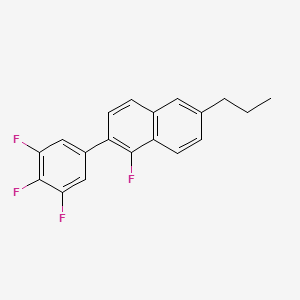
![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)
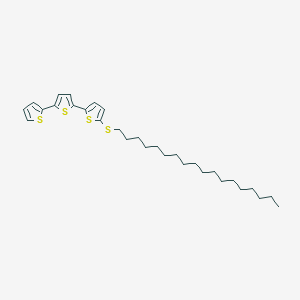
![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)
![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)

